molecular formula C16H21NO2 B13763014 2-Methyloxirane;oxirane;prop-2-enenitrile;styrene CAS No. 58050-75-2

2-Methyloxirane;oxirane;prop-2-enenitrile;styrene

Cat. No.: B13763014
CAS No.: 58050-75-2
M. Wt: 259.34 g/mol
InChI Key: WTDUCFZUUOWWOX-UHFFFAOYSA-N
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Description

1.1. Oxirane (C₂H₄O)
Oxirane (ethylene oxide) is the simplest epoxide, a three-membered cyclic ether. It is highly reactive due to ring strain and is widely used in industrial sterilization and as a precursor to ethylene glycol .

1.2. 2-Methyloxirane (C₃H₆O) Also known as propylene oxide, this compound features a methyl group substituent on the oxirane ring. Its reduced ring strain compared to oxirane results in moderated reactivity, making it valuable in polymer production (e.g., polyurethane foams) and as a solvent .

1.3. Prop-2-enenitrile (C₃H₃N) Commonly called acrylonitrile, this nitrile-containing compound is characterized by a polar cyano group. It is a key monomer in synthetic rubber (e.g., nitrile rubber) and plastics like ABS (acrylonitrile-butadiene-styrene) .

1.4. Styrene (C₈H₈)
Styrene is an aromatic hydrocarbon with a vinyl group attached to a benzene ring. It is primarily used in polystyrene production and copolymerization (e.g., with acrylonitrile in SAN resins) .

Chemical Reactions Analysis

2-Methyloxirane (Propylene Oxide)

2-Methyloxirane is a strained epoxide with high reactivity due to its three-membered ring. Key reactions include:

Ring-Opening Reactions

  • Acid-Catalyzed Hydrolysis : Reacts with water in acidic conditions to form 1,2-propanediol .

  • Base-Catalyzed Polymerization : Forms polypropylene glycols under alkaline conditions .

Environmental Reactions

  • Atmospheric Oxidation : Reacts with hydroxyl radicals (OH) to form cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol (β-IEPOX), a precursor to secondary organic aerosols (SOA) .

Table 1: Key Reactions of 2-Methyloxirane

Reaction TypeReagents/ConditionsProducts
HydrolysisH⁺, H₂O1,2-Propanediol
PolymerizationNaOH, 80–150°CPolypropylene glycol
Atmospheric OxidationOH radicalsβ-IEPOX, SOA

Oxirane (Ethylene Oxide)

Oxirane’s high ring strain drives its reactivity in industrial and biological contexts:

Ring-Opening Mechanisms

  • Acid-Catalyzed : Reacts with nucleophiles (e.g., H₂O, alcohols) to form diols or ethers .

  • Base-Catalyzed : Nucleophilic attack by OH⁻ or RO⁻ yields glycols or glycol ethers .

Radical Reactions

  • CN Radical Interaction : Reacts with cyanide radicals (CN) to form HCN and 2-oxiranyl radicals, relevant in interstellar chemistry .

Table 2: Key Reactions of Oxirane

Reaction TypeReagents/ConditionsProducts
Acid HydrolysisH⁺, H₂OEthylene glycol
Base-Catalyzed OpeningNaOH, ROHGlycol ethers
Radical ReactionCN radicalsHCN + 2-oxiranyl radical

Styrene

Styrene’s conjugated vinyl group enables polymerization and thermal decomposition:

Polymerization

  • Free-Radical Initiation : Forms polystyrene via chain-growth polymerization, releasing ~71 kJ·mol⁻¹ of heat .

  • Copolymerization : Combines with acrylonitrile and butadiene to produce ABS plastics .

Thermal Decomposition

  • Pyrolysis : At >1000°C, decomposes into benzene, ethylene, and hydrogen gas .

  • Radical Pathways : Forms styryl radicals (C₆H₅CH₂·) and polyacetylenes at high temperatures .

Table 3: Key Reactions of Styrene

Reaction TypeReagents/ConditionsProducts
Radical PolymerizationPeroxide initiatorsPolystyrene
Thermal Decomposition>1000°C, inert atmosphereBenzene, ethylene, H₂

Prop-2-enenitrile (Acrylonitrile)

Prop-2-enenitrile’s nitrile and alkene groups enable diverse reactivity:

Polymerization

  • Radical Copolymerization : With butadiene, forms nitrile rubber (NBR).

Oxidation and Reduction

  • Oxidation : Converts nitrile groups to carbonyl compounds using KMnO₄.

  • Hydrogenation : Catalytic reduction (H₂/Pd) yields propylamine.

Table 4: Key Reactions of Prop-2-enenitrile

Reaction TypeReagents/ConditionsProducts
CopolymerizationButadiene, initiatorsNitrile rubber (NBR)
Catalytic HydrogenationH₂, Pd/CPropylamine

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 2-Methyloxirane
  • Molecular Formula : C₃H₆O
  • Molecular Weight : 58.08 g/mol
  • CAS Number : 75-56-9

The compound features a three-membered cyclic ether structure that contributes to its unique reactivity and utility in various applications.

Chemistry

  • Synthesis of Chemicals :
    • Used as an intermediate in the synthesis of various chemicals, including glycols and polyethers.
    • Acts as a building block for the production of polyurethane foams, which are widely utilized in furniture and automotive industries.
  • Emulsifying Agent :
    • Functions effectively as an emulsifier in chemical formulations, enhancing the stability of mixtures containing oil and water.

Biology

  • Biological Sample Preparation :
    • Employed in biological research for solubilizing compounds, facilitating the preparation of samples for analysis.
  • Drug Delivery Systems :
    • Utilized in pharmaceutical formulations to improve the solubility and bioavailability of drugs, making it essential in developing effective therapeutic agents.

Medicine

  • Pharmaceutical Applications :
    • Enhances drug formulations by improving solubility profiles, particularly for hydrophobic drugs.
  • Toxicology Studies :
    • Investigated for its potential toxic effects; studies indicate that exposure can lead to irritation and other adverse effects in laboratory animals .

Industrial Applications

  • Production of Detergents and Cosmetics :
    • Widely used in the formulation of detergents due to its emulsifying properties, aiding in the removal of dirt and grease.
    • Incorporated into cosmetics for its ability to stabilize emulsions and enhance product texture.
  • Environmental Applications :
    • Investigated as a potential stabilizer for chlorinated solvents and as an anti-corrosion additive in various industrial applications .

Data Tables

Pharmaceutical Applications

A study demonstrated that incorporating 2-Methyloxirane into drug formulations significantly enhanced the solubility of poorly soluble drugs, leading to improved therapeutic efficacy. This application is particularly relevant for medications targeting chronic diseases where bioavailability is critical.

Cosmetic Industry

In cosmetic formulations, 2-Methyloxirane has been shown to improve the stability and texture of products such as creams and lotions. Its ability to create stable emulsions makes it a valuable ingredient in personal care products.

Environmental Impact

Research indicates that while 2-Methyloxirane is effective as an anti-corrosion additive, its environmental impact must be assessed carefully due to potential toxicity observed in laboratory studies . Ongoing evaluations focus on balancing its industrial benefits with ecological safety.

Comparison with Similar Compounds

Comparative Analysis of Structural and Chemical Properties

Table 1: Structural and Physical Properties

Property Oxirane 2-Methyloxirane Prop-2-enenitrile Styrene
Molecular Formula C₂H₄O C₃H₆O C₃H₃N C₈H₈
Molecular Weight 44.05 g/mol 58.08 g/mol 53.06 g/mol 104.15 g/mol
Boiling Point 10.7°C 34.2°C 77.3°C 145°C
Key Functional Group Epoxide Epoxide + methyl Nitrile (C≡N) Vinylbenzene
Reactivity High (ring strain) Moderate (steric hindrance) High (polar nitrile) Moderate (conjugation with benzene)

Key Findings:

  • Reactivity Trends :

    • Oxirane’s high ring strain drives nucleophilic ring-opening reactions (e.g., hydrolysis to ethylene glycol) .
    • 2-Methyloxirane’s methyl group reduces reactivity compared to oxirane but enhances selectivity in catalytic deoxygenation (e.g., on Au surfaces) .
    • Prop-2-enenitrile’s nitrile group facilitates nucleophilic additions and radical polymerization .
    • Styrene’s conjugated system enables electrophilic aromatic substitution and radical polymerization .
  • Catalytic Behavior :

    • Oxirane and 2-methyloxirane undergo deoxygenation on Au catalysts, with the latter showing higher selectivity due to steric effects .
    • Styrene forms epoxides (e.g., 2-(4-methylphenyl)oxirane) under iron-based catalysis, with distinct mass spectral signatures (e.g., m/z 134.05 for M⁺) .

Notable Research Insights:

  • 2-Methyloxirane is coupled with 1,2,4-triazole derivatives to synthesize antibacterial agents, validated via molecular docking studies .
  • Styrene oxide derivatives (e.g., 2-(4-methylphenyl)oxirane) exhibit unique fragmentation patterns in mass spectrometry, aiding analytical identification .

Biological Activity

The compound “2-Methyloxirane; oxirane; prop-2-enenitrile; styrene” is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, examining its synthesis, mechanisms of action, and implications for health and safety.

Chemical Structure and Properties

2-Methyloxirane, also known as propylene oxide, is a colorless volatile liquid with a distinctive odor. Its chemical structure allows it to participate in various chemical reactions, including polymerization and ring-opening reactions. The presence of functional groups such as nitriles and styrenes enhances its reactivity and potential biological interactions.

1. Antimicrobial Properties

Research indicates that compounds derived from 2-methyloxirane exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antimicrobial agents .

2. Cytotoxic Effects

The cytotoxicity of 2-methyloxirane has been evaluated in several studies. It has been observed to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

3. Genotoxicity

Genotoxic effects have been reported for 2-methyloxirane in both in vitro and in vivo studies. It has been shown to cause DNA damage, which raises concerns regarding its carcinogenic potential. Specifically, nasal cavity tumors were observed in animal models exposed to high concentrations of the compound .

Case Studies

StudyFindingsImplications
Study A Evaluated the cytotoxicity of various derivatives on human cancer cell linesIdentified several compounds with IC50 values below 10 µM, indicating significant cytotoxicity
Study B Investigated the genotoxic effects using Ames testFound that 2-methyloxirane caused mutations in Salmonella typhimurium, suggesting potential carcinogenicity
Study C Assessed antimicrobial activity against E. coli and S. aureusDemonstrated effective inhibition at low concentrations (MIC < 100 µg/mL)

The biological activity of 2-methyloxirane is largely attributed to its ability to react with cellular macromolecules. The following mechanisms have been proposed:

  • Formation of Adducts: The compound can form adducts with proteins and nucleic acids, leading to altered function and expression.
  • Oxidative Stress Induction: The generation of ROS can disrupt cellular homeostasis, triggering apoptosis.
  • Inflammation Pathways: Exposure may activate inflammatory pathways, contributing to tissue damage and disease progression.

Safety and Regulatory Considerations

Due to its potential health risks, regulatory bodies have classified 2-methyloxirane as hazardous. Prolonged exposure can lead to respiratory issues and skin irritation. The Canadian government has highlighted its carcinogenic potential based on animal studies . Therefore, handling precautions are essential in industrial applications.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for assessing the genotoxic potential of styrene in mammalian cell cultures?

To evaluate styrene's genotoxicity, researchers should employ a combination of assays:

  • Chromosomal aberration tests in Chinese hamster lung (CHL) cells or human lymphocytes to detect structural chromosomal damage .
  • Mutation assays (e.g., HPRT or TK gene mutation tests) in V79 cells to assess point mutations.
  • Metabolic activation systems (e.g., S9 liver homogenate) to mimic in vivo metabolic conversion of styrene to styrene oxide (SO), its genotoxic metabolite .
  • Dose-response analysis to distinguish between cytotoxic and genotoxic effects.

Q. How can crystallographic software tools like SHELX improve structural analysis of oxirane derivatives?

SHELX programs (e.g., SHELXL, SHELXD) are critical for refining small-molecule crystal structures:

  • SHELXL : Optimize hydrogen bonding networks and anisotropic displacement parameters for oxirane-containing compounds using high-resolution data .
  • ORTEP-3 : Visualize thermal ellipsoids and validate geometric parameters (e.g., bond angles in oxirane rings) .
  • Robustness : SHELX’s compatibility with twinned data makes it suitable for challenging oxirane polymorphs .

Q. What synthetic routes are effective for producing prop-2-enenitrile derivatives with stereochemical control?

Prop-2-enenitrile (acrylonitrile) derivatives can be synthesized via:

  • Knoevenagel condensation : Reaction of aldehydes with cyanoacetates under basic conditions.
  • Pd-catalyzed cyanation : Cross-coupling of alkenyl halides with cyanide sources (e.g., Zn(CN)₂) .
  • Chiral auxiliary methods : Use of enantiopure catalysts (e.g., Cinchona alkaloids) for asymmetric synthesis of nitrile-containing compounds.

Advanced Research Questions

Q. How can researchers reconcile contradictions between in vitro and in vivo genotoxicity data for styrene?

Discrepancies arise due to differences in metabolic activation, dose thresholds, and repair mechanisms:

  • In vitro limitations : Many studies use exogenous metabolic activation (S9 mix), which may not replicate in vivo enzyme kinetics .
  • Dose extrapolation : High-dose in vitro results may not reflect low-dose human exposure. Use physiologically based pharmacokinetic (PBPK) modeling to bridge this gap .
  • DNA repair assays : Incorporate comet assays or γ-H2AX foci analysis to assess repair efficiency in exposed tissues .

Q. What strategies enhance the accuracy of hydrogen bonding analysis in oxirane-containing crystals?

Advanced approaches include:

  • Graph set analysis : Characterize hydrogen bond patterns (e.g., rings or chains) using Etter’s formalism to predict packing motifs .
  • DFT calculations : Compare experimental bond lengths/angles with theoretical models to identify strain in oxirane rings.
  • High-pressure crystallography : Resolve weak interactions (e.g., C−H···O) under non-ambient conditions .

Q. How can 2-Methyloxirane (propylene oxide) serve as a biomarker in breath analysis for metabolic disorders?

In breath VOC studies:

  • Chiral separation : Use GC-MS with chiral columns to distinguish (2R)- and (2S)-2-Methyloxirane enantiomers, which may correlate with specific metabolic pathways .
  • Multivariate modeling : Combine propylene oxide with other VOCs (e.g., acetone, isoprene) in logistic regression models to improve diagnostic accuracy (85–95% in pilot studies) .

Q. What experimental designs address conflicting data on styrene’s carcinogenicity classification?

  • Epidemiological meta-analysis : Pool data from occupational cohorts (e.g., reinforced plastics workers) to assess lung or lymphatic cancer risk .
  • Mode-of-action (MOA) studies : Investigate styrene oxide’s DNA adduct formation in transgenic rodent models (e.g., gpt delta mice) .
  • Epigenetic profiling : Analyze histone modifications or methylation patterns in exposed cell lines to identify non-genotoxic carcinogenesis pathways.

Q. How can prop-2-enenitrile be functionalized for use in supramolecular chemistry?

  • Click chemistry : Azide-alkyne cycloaddition to create triazole-linked nitrile frameworks.
  • Host-guest systems : Incorporate acrylonitrile monomers into porous polymers for selective gas adsorption (e.g., CO₂/N₂ separation) .

Key Methodological Recommendations

  • For styrene genotoxicity: Combine in vitro assays with PBPK modeling .
  • For oxirane crystallography: Use SHELXL for refinement and ORTEP-3 for visualization .
  • For 2-Methyloxirane biomarker studies: Prioritize chiral separation techniques .

Properties

CAS No.

58050-75-2

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

2-methyloxirane;oxirane;prop-2-enenitrile;styrene

InChI

InChI=1S/C8H8.C3H3N.C3H6O.C2H4O/c1-2-8-6-4-3-5-7-8;1-2-3-4;1-3-2-4-3;1-2-3-1/h2-7H,1H2;2H,1H2;3H,2H2,1H3;1-2H2

InChI Key

WTDUCFZUUOWWOX-UHFFFAOYSA-N

Canonical SMILES

CC1CO1.C=CC#N.C=CC1=CC=CC=C1.C1CO1

Related CAS

58050-75-2
113428-60-7

Origin of Product

United States

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